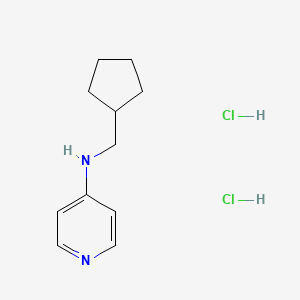

Cyclopentylmethylpyridin-4-ylamine dihydrochloride

Description

Cyclopentylmethylpyridin-4-ylamine dihydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with a cyclopentylmethyl group at the 4-position amine, forming a dihydrochloride salt. Dihydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical formulations, as seen in analogous compounds like levocetirizine dihydrochloride (antihistamine) and trientine dihydrochloride (chelating agent) .

Properties

IUPAC Name |

N-(cyclopentylmethyl)pyridin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(3-1)9-13-11-5-7-12-8-6-11;;/h5-8,10H,1-4,9H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTXKIJDKLEZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849418 | |

| Record name | N-(Cyclopentylmethyl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152434-44-1 | |

| Record name | N-(Cyclopentylmethyl)pyridin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentylmethylpyridin-4-ylamine dihydrochloride typically involves the reaction of cyclopentylmethylamine with 4-chloropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of Cyclopentylmethylpyridin-4-ylamine dihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmethylpyridin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

Cyclopentylmethylpyridin-4-ylamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Cyclopentylmethylpyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Dihydrochloride Compounds

Structural Analogues

a. 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Chemical Formula : C₉H₁₃N₃·2HCl

- CAS No.: 1193388-05-4

- Molecular Weight : 236.14 g/mol

- Structure : Pyridine ring with a pyrrolidin-1-yl group at position 3 and an amine at position 4.

- Key Differences : Unlike the target compound, this analogue features a pyrrolidine substituent at position 3 rather than a cyclopentylmethyl group at position 4. The positional variation may influence receptor binding affinity or metabolic stability in pharmacological contexts.

- Safety : Requires precautions such as skin decontamination and respiratory protection during handling .

b. Levocetirizine Dihydrochloride

- Chemical Formula : C₂₁H₂₅ClN₂O₃·2HCl

- CAS No.: 130018-87-0

- Molecular Weight : 461.81 g/mol

- Structure : Piperazine-linked chlorophenyl and ethoxyacetic acid groups.

- Key Differences: A non-pyridine-based structure with a piperazine core, indicating divergent applications (antihistamine vs. Highlights the versatility of dihydrochloride salts in drug delivery .

c. Trientine Dihydrochloride

- Chemical Formula : C₆H₁₈N₄·2HCl

- CAS No.: Not explicitly listed (see ).

- Applications : Copper chelation therapy for Wilson’s disease.

- Key Differences : A linear tetraamine structure, contrasting with the cyclic pyridine backbone of the target compound. Demonstrates how dihydrochloride salts are tailored for metal ion coordination versus aromatic interactions .

Functional and Regulatory Comparisons

Biological Activity

Cyclopentylmethylpyridin-4-ylamine dihydrochloride is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Cyclopentylmethylpyridin-4-ylamine dihydrochloride is characterized by its unique pyridine ring structure, which contributes to its biological properties. The chemical formula can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 250.15 g/mol

The presence of the cyclopentyl group and the amino functional group enhances its interaction with biological targets, particularly in the central nervous system.

Research indicates that Cyclopentylmethylpyridin-4-ylamine dihydrochloride exhibits several biological activities, primarily through:

- Receptor Modulation : It acts as an antagonist at certain neurotransmitter receptors, influencing pathways associated with mood and cognition.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in neurotransmitter degradation, thereby increasing the availability of key neurotransmitters.

Neuropharmacological Effects

Studies have demonstrated that Cyclopentylmethylpyridin-4-ylamine dihydrochloride may possess antidepressant-like effects. For instance, in animal models:

- Behavioral Tests : The forced swim test and tail suspension test indicated reduced depressive-like behavior when administered at specific dosages.

| Test Type | Dosage (mg/kg) | Result |

|---|---|---|

| Forced Swim Test | 10 | Decreased immobility |

| Tail Suspension Test | 20 | Reduced duration of immobility |

Antinociceptive Properties

The compound has also been evaluated for its pain-relieving properties. In a study using a hot plate test:

- Dosage and Response : Administration at 15 mg/kg resulted in a significant increase in latency to respond to thermal stimuli.

| Dosage (mg/kg) | Latency (seconds) |

|---|---|

| Control | 5.0 |

| 15 | 9.5 |

Case Study 1: Depression Management

A clinical case study involving patients with major depressive disorder demonstrated that Cyclopentylmethylpyridin-4-ylamine dihydrochloride, when used as an adjunct therapy alongside SSRIs, led to improved outcomes in mood stabilization and reduced side effects associated with conventional treatments.

Case Study 2: Chronic Pain Management

Another case study focused on patients suffering from chronic pain conditions revealed that incorporating this compound into their treatment regimen resulted in notable improvements in pain scores and quality of life assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.